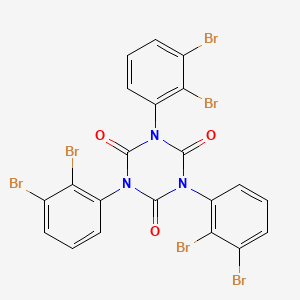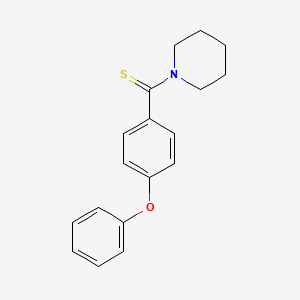![molecular formula C22H37NO B15172325 N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B15172325.png)
N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a methylheptyl chain, and a methylcyclohexanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine typically involves multi-step organic reactions. One common approach is the alkylation of 4-methylcyclohexanamine with a suitable alkyl halide, followed by the introduction of the methoxyphenyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the cyclohexanamine moiety, converting it into a more saturated amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Saturated amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific mechanical or chemical properties.
Mecanismo De Acción
The mechanism of action of N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexanamine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
- N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine
- N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanone
- N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanol
Comparison:
- Structural Differences: The primary difference lies in the functional group attached to the cyclohexane ring (amine, ketone, or alcohol).
- Reactivity: The amine derivative is more basic and nucleophilic compared to the ketone and alcohol derivatives.
- Applications: While all three compounds may have similar applications in organic synthesis, their specific reactivity and interaction with biological targets can vary, making each unique in its potential uses.
Propiedades
Fórmula molecular |
C22H37NO |
|---|---|
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexan-1-amine |
InChI |
InChI=1S/C22H37NO/c1-17(2)5-8-20(19-9-13-22(24-4)14-10-19)15-16-23-21-11-6-18(3)7-12-21/h9-10,13-14,17-18,20-21,23H,5-8,11-12,15-16H2,1-4H3 |
Clave InChI |
YYLVPSGPXHYKBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)NCCC(CCC(C)C)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


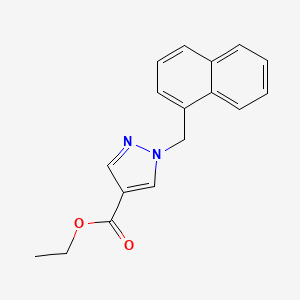
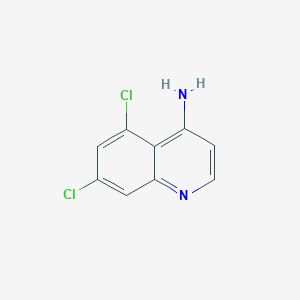

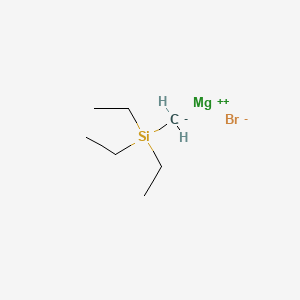

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide](/img/structure/B15172287.png)
![Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate](/img/structure/B15172294.png)
![5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one](/img/structure/B15172297.png)
![Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B15172298.png)
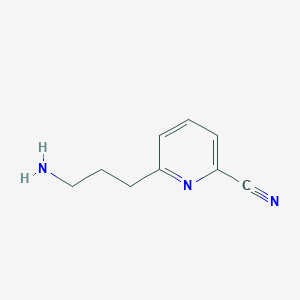
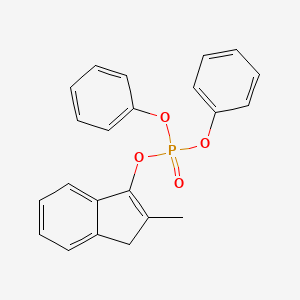
![N-[Ethoxy(phenyl)phosphoryl]-L-valine](/img/structure/B15172319.png)
